Methyl 3-[(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate
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Overview
Description
Methyl 3-[(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate: is a chemical compound characterized by its unique structure, which includes a thiophene ring, a fluorobenzoyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 2-fluorobenzoyl chloride with 4-methyl-2-thiophenecarboxylic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom in the fluorobenzoyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, in an acidic medium.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Various nucleophiles, in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be employed in biological studies to investigate the effects of fluorinated compounds on biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-[(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate exerts its effects involves its interaction with specific molecular targets. The fluorobenzoyl group can influence the binding affinity to receptors or enzymes, while the thiophene ring may contribute to the compound's stability and bioactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 3-fluorobenzoate
Methyl 4-fluorobenzoate
Methyl 2-fluorobenzoate
Uniqueness:
The presence of the thiophene ring in Methyl 3-[(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate distinguishes it from other fluorinated benzoates, potentially leading to unique chemical and biological properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in drug development, material science, and other areas of research.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
methyl 3-[(2-fluorobenzoyl)amino]-4-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3S/c1-8-7-20-12(14(18)19-2)11(8)16-13(17)9-5-3-4-6-10(9)15/h3-7H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFXBULJXJSMKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC(=O)C2=CC=CC=C2F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666750 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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